2'-Fluoro-biphenyl-3-methanamine 2'-Fluoro-biphenyl-3-methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13376283
InChI: InChI=1S/C13H12FN/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-8H,9,15H2
SMILES: C1=CC=C(C(=C1)C2=CC=CC(=C2)CN)F
Molecular Formula: C13H12FN
Molecular Weight: 201.24 g/mol

2'-Fluoro-biphenyl-3-methanamine

CAS No.:

Cat. No.: VC13376283

Molecular Formula: C13H12FN

Molecular Weight: 201.24 g/mol

* For research use only. Not for human or veterinary use.

2'-Fluoro-biphenyl-3-methanamine -

Specification

Molecular Formula C13H12FN
Molecular Weight 201.24 g/mol
IUPAC Name [3-(2-fluorophenyl)phenyl]methanamine
Standard InChI InChI=1S/C13H12FN/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-8H,9,15H2
Standard InChI Key WCWIXRQMTGHCPT-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC=CC(=C2)CN)F
Canonical SMILES C1=CC=C(C(=C1)C2=CC=CC(=C2)CN)F

Introduction

2'-Fluoro-biphenyl-3-methanamine is an organic compound featuring a biphenyl structure with a fluorine atom at the 2' position and a methanamine group attached to the 3 position of the biphenyl ring. Its molecular formula is C13H12FN, and it has a molecular weight of approximately 201.24 g/mol . This compound is of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities.

Biological Activity and Applications

2'-Fluoro-biphenyl-3-methanamine exhibits significant biological activity due to its structural features, which suggest potential interactions with various molecular targets, including receptors and enzymes. The presence of the fluorine atom enhances the compound's lipophilicity, potentially influencing its binding affinity and selectivity for certain biological targets. This makes it a candidate for pharmacological applications, particularly in drug development for neurological or oncological conditions.

Interaction Studies

Interaction studies involving 2'-Fluoro-biphenyl-3-methanamine focus on its binding affinities to various biological targets. These studies are crucial for understanding its mechanism of action, which may involve altering receptor activities or inhibiting specific enzymes. Such insights guide future drug design efforts and help understand its therapeutic potential.

Comparison with Similar Compounds

Compound NameStructureUnique Features
4'-FluorobiphenylBiphenyl with a fluorine substituentKnown for its use in organic synthesis
3-MethylbiphenylBiphenyl with a methyl groupExhibits different solubility characteristics
4-ChlorobiphenylBiphenyl with a chlorine substituentUsed in various industrial applications
2-AminobiphenylBiphenyl with an amino groupImportant for synthesizing pharmaceuticals

2'-Fluoro-biphenyl-3-methanamine's unique combination of a fluorine atom and a methanamine group imparts distinct chemical reactivity and biological interactions compared to other biphenyl derivatives.

Availability and Storage

2'-Fluoro-biphenyl-3-methanamine is available from various suppliers, such as AChemBlock and Ambeed, with purity levels up to 95% . Storage conditions and shipping details are typically provided by the supplier.

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